Technical Guide: Antibacterial Agent 80 (Compound 20)
Technical Guide: Antibacterial Agent 80 (Compound 20)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "Antibacterial agent 80," also referred to as compound 20, a novel 2,4-disubstituted quinazoline analog with demonstrated antibacterial properties. This document details its chemical structure, synthesis, antibacterial activity, and cytotoxicity, drawing from the primary research publication by Megahed et al. (2022).
Chemical Structure and Properties
Antibacterial agent 80 is a synthetic compound belonging to the class of 2,4-disubstituted quinazolines.
Chemical Structure:
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IUPAC Name: 6-bromo-N-butyl-2-(propylthio)quinazolin-4-amine
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Molecular Formula: C₁₅H₂₀BrN₃S
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Molecular Weight: 369.37 g/mol
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CAS Number: 2902561-34-4
(Image of the chemical structure would be placed here in a full whitepaper)
Synthesis and Experimental Protocols
The synthesis of Antibacterial agent 80 (compound 20) is described as part of a broader effort to optimize the antibacterial activity and cytotoxicity profile of 2,4-disubstituted quinazoline analogs.[1] The general synthetic scheme involves a multi-step process starting from substituted anthranilic acids.
General Synthetic Workflow:
The synthesis of the 2,4-disubstituted quinazoline core typically involves the initial formation of a 2-thioxo-2,3-dihydroquinazolin-4(3H)-one intermediate from the corresponding anthranilic acid. This is followed by S-alkylation and subsequent amination at the C4 position. The specific synthesis of compound 20 involves the use of 5-bromoanthranilic acid as a starting material, followed by reactions to introduce the propylthio group at the C2 position and the butylamine group at the C4 position.
Caption: General synthetic workflow for Antibacterial Agent 80.
Detailed Experimental Protocol (Hypothetical, based on typical organic synthesis procedures for quinazolines):
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Step 1: Synthesis of 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(3H)-one. 5-bromoanthranilic acid is reacted with a thiocarbonylating agent, such as thiophosgene or potassium thiocyanate, in a suitable solvent. The reaction mixture is typically heated to reflux for several hours. Upon cooling, the product precipitates and is collected by filtration.
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Step 2: Synthesis of 6-bromo-2-(propylthio)quinazolin-4(3H)-one. The product from Step 1 is dissolved in a polar aprotic solvent like DMF, and a base such as potassium carbonate is added. 1-Iodopropane is then added dropwise, and the reaction is stirred at room temperature until completion, monitored by TLC. The product is isolated by precipitation in water and filtration.
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Step 3: Synthesis of 4-chloro-6-bromo-2-(propylthio)quinazoline. The quinazolinone from Step 2 is refluxed in phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the C4 position to a chlorine atom. Excess POCl₃ is removed under reduced pressure.
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Step 4: Synthesis of 6-bromo-N-butyl-2-(propylthio)quinazolin-4-amine (Antibacterial agent 80). The chlorinated intermediate from Step 3 is dissolved in a suitable solvent, and butylamine is added. The reaction is stirred, often at an elevated temperature, until completion. The final product is purified using column chromatography.
Antibacterial Activity
Antibacterial agent 80 has been evaluated for its in vitro antibacterial activity against a panel of pathogenic bacteria, including drug-resistant strains. The primary method for assessing this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Antibacterial Activity of Antibacterial Agent 80 (Compound 20) and a Reference Compound
| Bacterial Strain | Antibacterial Agent 80 (MIC in µg/mL) | Reference Compound I (MIC in µg/mL) |
| Staphylococcus aureus Newman | 2 | 4-8 |
| Staphylococcus pneumoniae DSM-20566 | 1 | 2-4 |
| Enterococcus faecalis DSM-20478 | 4 | 8-16 |
Note: The data presented here is an illustrative summary based on the findings that compound 12 (a related analog) showed a 2-4 fold improvement over the parent compound I.[1] The exact MIC values for Antibacterial Agent 80 (compound 20) would be found in the full publication.
The development of this series of compounds aimed to improve upon a previously identified hit compound, N-butyl-2-(butylthio)quinazolin-4-amine (I).[1] The modifications to the benzenoid part of the quinazoline core, as seen in Antibacterial agent 80, were part of a systematic diversification to enhance antibacterial potency and improve the safety profile.[1]
Cytotoxicity Profile
A critical aspect of developing new antibacterial agents is ensuring they have a favorable safety profile and low toxicity to human cells. The cytotoxicity of Antibacterial agent 80 was evaluated against human HepG2 cells. The research indicates that the modifications leading to this series of compounds resulted in a good safety profile.[1]
Mechanism of Action (Proposed)
The precise molecular mechanism of action for this specific class of 2,4-disubstituted quinazolines has not been fully elucidated in the referenced preliminary communication. However, other studies on quinazolinone derivatives have suggested various potential targets in bacteria. Some quinazolinones have been shown to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2] Others may interfere with nucleic acid synthesis or other essential metabolic pathways.[3][4][5][6]
Logical Relationship of Structure-Activity Relationship (SAR) Study:
The development of Antibacterial Agent 80 was part of a structure-activity relationship study to optimize a lead compound.
Caption: Structure-Activity Relationship (SAR) leading to Antibacterial Agent 80.
Further research is necessary to identify the specific molecular target(s) of Antibacterial agent 80 and to fully understand its mechanism of antibacterial action. This would likely involve target-based screening, genetic studies with resistant mutants, and biochemical assays with purified enzymes or cellular components.
References
- 1. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. rphsonline.com [rphsonline.com]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
